molecular formula C7H5ClO2 B147074 2-Chloro-4-hydroxybenzaldehyde CAS No. 56962-11-9

2-Chloro-4-hydroxybenzaldehyde

Cat. No.: B147074
CAS No.: 56962-11-9
M. Wt: 156.56 g/mol
InChI Key: ZMOMCILMBYEGLD-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fourth position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

2-Chloro-4-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with antimicrobial and anticancer properties.

    Industry: The compound is employed in the production of dyes, pigments, and agrochemicals

Safety and Hazards

2-Chloro-4-hydroxybenzaldehyde is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydroxybenzaldehyde can be synthesized through various methods. One common method involves the Reimer-Tiemann reaction, where phenol is treated with chloroform in the presence of a strong base like sodium hydroxide. This reaction introduces a formyl group at the ortho position relative to the hydroxyl group, followed by chlorination to introduce the chlorine atom at the para position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the chlorination of 4-hydroxybenzaldehyde using reagents like phosphorus pentachloride or thionyl chloride. The reaction is typically carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields 2-chloro-4-hydroxybenzyl alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-hydroxybenzaldehyde is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which significantly influences its chemical reactivity and applications. The chlorine atom increases the compound’s electrophilicity, making it more reactive in various chemical reactions compared to its non-chlorinated counterparts .

Properties

IUPAC Name

2-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOMCILMBYEGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901216
Record name 2-Chloro-4-hydroxybenzaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-11-9, 94650-94-9
Record name 2-Chloro-4-hydroxybenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, chloro-4-hydroxy-
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

After 2-chloro-4-hydroxy-benzonitrile (2 g, 0.013 mol) was dissolved in anhydrous THF (40 mL), DIBAL-H 1M hexane solution (21.7 mL, 0.032 mol) was added thereto at −78° C., and the mixture was stirred for 1 hour, and then stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was added with 1M HCl at 0° C. and then extracted with EtOAc. The organic layer was separated, dried with MgSO4, and concentrated under reduced pressure to obtain the title compound, which was used in the next step without a separate purification process.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride (1M in hexane, 240 mL, 240 mmol) was added to a solution of 2-chloro-4-hydroxybenzonitrile (15 g, 97.7 mmol) in tetrahydrofuran (200 mL), cooled to −78° C., and the mixture was stirred at this temperature for 1 hour then at room temperature for 18 hours. The mixture was then cooled to 0° C. and 1M hydrochloric acid (80 mL) was added dropwise. The reaction mixture was diluted with water (200 mL) and filtered, washing through with ethyl acetate (×2). The layers of the filtrate were separated and the organic solution was dried over magnesium sulfate and concentrated in vacuo, Trituration of the residue with dichloromethane afforded the title compound as a solid in 84% yield, 12.92 g.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

3-Chlorophenol (CAS 108-43-0) (49.2 g, 0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) were suspended in water (872 mL). Chloroform (90.6 g, 0.760 mol) was added for 80 min, and the mixture was refluxed under vigorous stirring for 3 h. The reaction mixture was cooled on ice bath. Concentrated HCl (385 mL) and chloroform (300 mL) were added. The aqueous layer was discarded. The organic one was dried with anhydrous Na2SO4 (50 g) and evaporated in vacuo. The residue was purified by chromatography (silica gel 63-100 μm, 600 g, CCl4→CHCl3→CHCl3/EtOAc 93:7). Fractions containing the product were combined, evaporated, and coevaporated with dioxane to give the title compound (9.77 g, 0.062 mol, 16%) as a white powder. 1H NMR data (DMSO-d6): 11.06 (s, 1H, COH); 10.14 (s, 1H, OH); 7.75 (d, 1H, J=8.5 Hz, Ar—H); 6.92 (d, 1H, J=2 Hz, Ar—H); 6.85 (d.d., 1H, J1=8.5 Hz, J2=2 Hz, Ar—H).
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
139.4 g
Type
reactant
Reaction Step Three
Name
Quantity
385 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
872 mL
Type
solvent
Reaction Step Five
Quantity
90.6 g
Type
solvent
Reaction Step Six
Yield
16%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 2
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2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 3
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 4
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-hydroxybenzaldehyde
Reactant of Route 6
2-Chloro-4-hydroxybenzaldehyde
Customer
Q & A

Q1: What is the role of 2-chloro-4-hydroxybenzaldehyde in the synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin?

A1: this compound serves as a crucial building block in the multi-step synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin. [] It reacts with bis-isopropylidene protected D-ribose, another key component, through a series of transformations. This ultimately leads to the formation of the target compound, highlighting the importance of this compound's specific chemical structure and reactivity in this synthetic route.

Q2: Are there any alternative synthetic routes to 7,8-didemethyl-8-hydroxy-5-deazariboflavin that utilize different starting materials?

A2: While the provided research highlights the use of this compound, previous syntheses may have employed different starting materials and synthetic strategies. [] Exploring alternative routes is a common practice in synthetic chemistry to optimize yield, purity, or cost-effectiveness. Further research into the chemical literature would be necessary to identify and compare such alternative approaches.

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